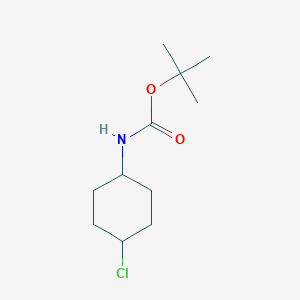

tert-Butyl (4-chlorocyclohexyl)carbamate

Description

tert-Butyl (4-chlorocyclohexyl)carbamate is a carbamate-protected cyclohexylamine derivative characterized by a chlorine substituent at the 4-position of the cyclohexyl ring and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the chlorine substituent may influence electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

tert-butyl N-(4-chlorocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCDIYDINSZOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Tert-Butyl (4-chlorocyclohexyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme inhibition and as a potential inhibitor itself.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (4-chlorocyclohexyl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between tert-Butyl (4-chlorocyclohexyl)carbamate and its analogs:

Reactivity and Stability

- Electron-Withdrawing vs. For example, tert-Butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8) is stable under standard conditions but reacts with strong acids/bases .

- Functionalization Potential: Compounds like tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4) are amenable to further modifications (e.g., oxidation to aldehydes), whereas aromatic derivatives (e.g., bromo- or chlorobenzylamino analogs) are tailored for cross-coupling reactions in medicinal chemistry .

Biological Activity

tert-Butyl (4-chlorocyclohexyl)carbamate is a carbamate derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound's structure, featuring a tert-butyl group and a chlorocyclohexyl moiety, influences its pharmacological properties, making it a subject of interest in various research domains.

Molecular Formula: CHClNO

Molecular Weight: 233.72 g/mol

Appearance: White to off-white crystalline solid

Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorocyclohexyl group may enhance the compound's lipophilicity, facilitating its interaction with biological membranes and receptors.

Biological Activities

-

Enzyme Inhibition

- Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

-

Anticancer Activity

- Preliminary research suggests that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

-

Neuropharmacological Effects

- The compound has shown potential in modulating neurotransmitter systems, particularly in the central nervous system. Its structural characteristics suggest it may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of this compound on human breast cancer cells (MCF-7), researchers observed a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

A pharmacological study evaluated the effects of this compound on anxiety-related behaviors in rodent models. Administration of this compound resulted in reduced anxiety-like behaviors in the elevated plus maze test, indicating potential anxiolytic properties .

Comparative Analysis

The biological activity of this compound can be compared with other carbamate derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, neuropharmacological effects | Enzyme inhibition, receptor modulation |

| tert-Butyl (4-aminocyclohexyl)carbamate | Moderate enzyme inhibition | Similar mechanism but less potency |

| tert-Butyl (4-hydroxycyclohexyl)carbamate | Antioxidant properties | Free radical scavenging |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity: Exhibits significant cytotoxicity against multiple cancer cell lines with IC values ranging from 5 to 15 µM.

- Neuroprotective Effects: Demonstrated protective effects against oxidative stress-induced neuronal damage in vitro.

- Potential Drug Development: Its unique structure allows for modifications that could enhance its pharmacological properties for targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.